



# **Application Notes and Protocols for DD1 (Dipeptidyl Peptidase 1) Enzymatic Assay**

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Compound of Interest		
Compound Name:	DD1	
Cat. No.:	B8235259	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases from immune cells, including neutrophil elastase, proteinase 3, and cathepsin G.[1][2] By cleaving dipeptides from the N-terminus of its substrates, DPP1 is a key enzyme in various physiological processes, including immune responses and inflammation.[1][2] Dysregulation of DPP1 activity has been implicated in a variety of inflammatory diseases.[1][2] Consequently, the development of potent and specific DPP1 inhibitors is a significant area of interest for therapeutic intervention.[1][2]

These application notes provide a detailed protocol for a fluorogenic enzymatic assay to measure the activity of DPP1 and to evaluate the potency of potential inhibitors.

### **Principle of the Assay**

The DPP1 enzymatic assay is based on the cleavage of a synthetic fluorogenic substrate, such as H-Gly-Phe-AFC (amino-fluoro-coumarin).[3] In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by DPP1, the highly fluorescent AFC is released. The rate of increase in fluorescence intensity is directly proportional to the DPP1 enzyme activity. This continuous kinetic assay allows for the determination of enzyme kinetics and the screening of inhibitors.



## **Experimental Protocols**

## I. Materials and Reagents

- DPP1 Enzyme: Recombinant human DPP1.
- DPP1 Substrate: H-Gly-Phe-AFC (or other suitable fluorogenic substrate).
- Assay Buffer: 50 mM MES, 50 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.0.
- Inhibitor Stock Solutions: Test compounds dissolved in 100% DMSO.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively (for AFC).

### **II. Reagent Preparation**

- Assay Buffer: Prepare a stock solution of the assay buffer and adjust the pH to 6.0. Store at 4°C.
- DPP1 Enzyme Solution: Dilute the recombinant DPP1 enzyme to the desired working concentration (e.g., 2X final concentration) in cold assay buffer immediately before use.
   Keep the enzyme solution on ice.
- DPP1 Substrate Solution: Prepare a stock solution of the H-Gly-Phe-AFC substrate in DMSO. Just before use, dilute the stock to the working concentration (e.g., 2X final concentration) in the assay buffer.
- Inhibitor Dilutions: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these solutions in assay buffer to the desired 2X final concentrations.

## **III. DPP1 Enzymatic Assay Protocol**

- Plate Setup:
  - Add 50 µL of the appropriate solution to the wells of a 96-well plate:



- Blank (No Enzyme): 50 μL of assay buffer.
- Positive Control (No Inhibitor): 50 μL of DPP1 enzyme solution.
- Inhibitor Wells: 50 μL of the diluted inhibitor solutions containing DPP1 enzyme.
- Pre-incubation:
  - Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
- Reaction Initiation:
  - $\circ$  Add 50  $\mu$ L of the 2X DPP1 substrate solution to all wells to start the enzymatic reaction. The final reaction volume will be 100  $\mu$ L.
- Kinetic Measurement:
  - Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
  - Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes.

## IV. Data Analysis

- Calculate the rate of reaction (slope) for each well by plotting fluorescence intensity versus time.
- Subtract the slope of the blank from the slopes of all other wells to correct for background fluorescence.
- Determine the percent inhibition for each inhibitor concentration using the following formula:
   % Inhibition = 100 \* (1 (Rate of Inhibitor Well / Rate of Positive Control Well))
- Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

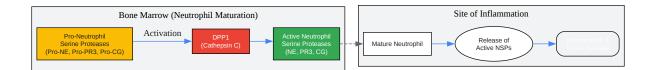
#### **Data Presentation**

Table 1: Example Data for DPP1 Inhibition



Inhibitor Concentration (nM)	% Inhibition
1	5.2
10	15.8
50	48.9
100	75.3
500	95.1
1000	98.7
IC50 (nM)	55.4

# Visualizations Signaling Pathway

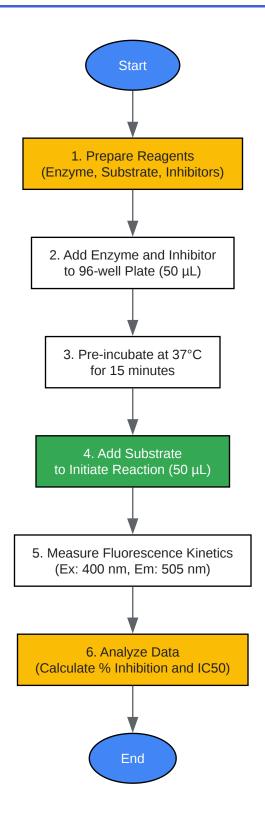


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Caption: DPP1 activation of neutrophil serine proteases in the bone marrow.

## **Experimental Workflow**



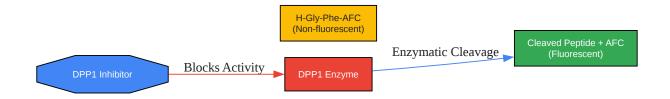


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Caption: Workflow for the **DD1** (DPP1) enzymatic assay.

## **Enzymatic Reaction**





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Caption: Fluorogenic reaction of the DPP1 enzymatic assay.

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#### References

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